
2-(2-Isopropylthiazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropylthiazol-5-yl)ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which is further connected to an ethanol moiety. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylthiazol-5-yl)ethanol typically involves the reaction of 2-bromo-1-(2-isopropylthiazol-5-yl)ethanone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method allows for efficient and selective reduction of the ketone group to the alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isopropylthiazol-5-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2-Isopropylthiazol-5-yl)ethanone or 2-(2-Isopropylthiazol-5-yl)acetic acid.
Reduction: 2-(2-Isopropylthiazol-5-yl)ethane.
Substitution: 2-(2-Isopropylthiazol-5-yl)ethyl chloride.
Applications De Recherche Scientifique
2-(2-Isopropylthiazol-5-yl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Isopropylthiazol-5-yl)ethanol is primarily related to its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Isopropylthiazol-5-yl)methanamine: Similar structure but with an amine group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)ethyl chloride: Similar structure but with a chloride group instead of an alcohol.
Uniqueness
2-(2-Isopropylthiazol-5-yl)ethanol is unique due to the presence of both the thiazole ring and the ethanol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-5-7(11-8)3-4-10/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
RGHWRSCNJCLWFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



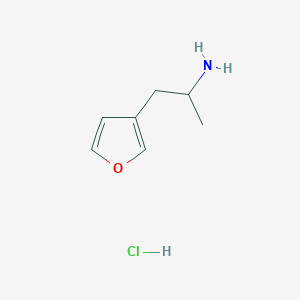

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
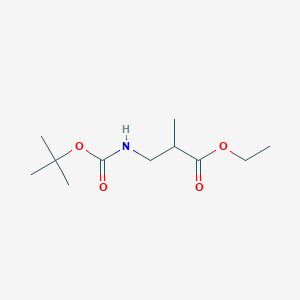
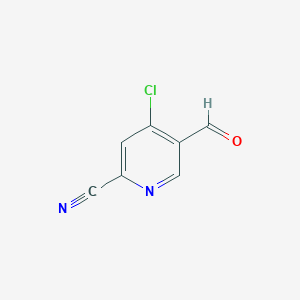


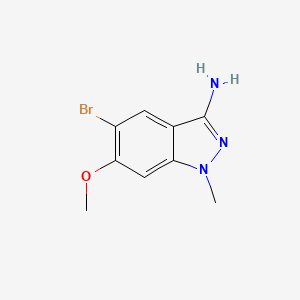


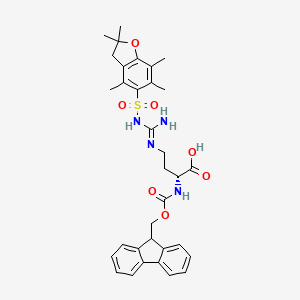
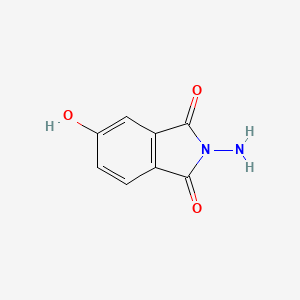
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
